5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
CAS No.: 919123-99-2
Cat. No.: VC16946337
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919123-99-2 |
|---|---|
| Molecular Formula | C20H22N2O |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22) |
| Standard InChI Key | ZVWCKGMGZYZIES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrazole Framework
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the structural backbone of this compound. The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding between the N1-H group and the adjacent nitrogen (N2). Substitutions at the 3rd and 5th positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Substituent Analysis
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5-Benzyl Group: The benzyl moiety () at position 5 enhances lipophilicity, potentially improving membrane permeability in biological systems.
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3-[3-(Benzyloxy)propyl] Chain: The propyl linker () bridges the pyrazole ring to a benzyloxy group (), creating a flexible, elongated side chain. This substitution may facilitate interactions with hydrophobic binding pockets in enzymes or receptors.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 306.4 g/mol | |
| IUPAC Name | 5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole | |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3 | |
| Topological Polar Surface Area | 28.7 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole typically involves a multi-step approach:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization at Position 3: Alkylation or nucleophilic substitution to introduce the 3-(benzyloxy)propyl chain.
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Benzylation at Position 5: Electrophilic aromatic substitution or transition-metal-catalyzed coupling to attach the benzyl group.
Reaction Conditions
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic reactants and inorganic bases.
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Catalysts: Palladium-based catalysts (e.g., Pd/C) may facilitate coupling reactions, while bases like sodium hydride (NaH) deprotonate intermediates to enhance reactivity .
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Temperature: Reactions often proceed at reflux (80–120°C) to overcome kinetic barriers, though microwave-assisted synthesis has reduced reaction times in analogous systems .
Table 2: Representative Synthetic Yield Data
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Pyrazole Cyclization | 65 | 92 | Hydrazine hydrate, 1,3-diketone |
| 3-Position Alkylation | 78 | 89 | 3-(Benzyloxy)propyl bromide, NaH |
| 5-Position Benzylation | 72 | 95 | Benzyl chloride, Pd/C |
Physicochemical and Spectroscopic Profiling
Spectral Characterization
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NMR Spectroscopy:
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NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 10H, aromatic H), 6.15 (s, 1H, pyrazole H), 4.45 (s, 2H, OCHPh), 3.65 (t, J = 6.4 Hz, 2H, CHO), 2.85 (t, J = 7.2 Hz, 2H, CHN).
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NMR: 148.9 (C3), 137.5 (C5), 128.4–126.8 (aromatic C), 70.1 (OCH), 44.3 (CHN).
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Mass Spectrometry: ESI-MS m/z 307.2 [M+H], consistent with the molecular formula.
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in dichloromethane and DMSO.
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzyloxypropyl chain to optimize bioactivity.
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral pyrazole derivatives.
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Computational Modeling: DFT studies to predict binding affinities for disease-relevant targets like EGFR or PARP .
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